molecular formula C19H20ClN3O3S2 B6579294 Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- CAS No. 904817-99-8

Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]-

Cat. No.: B6579294
CAS No.: 904817-99-8
M. Wt: 438.0 g/mol
InChI Key: IBVPNYKIMFLBCT-UHFFFAOYSA-N
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Description

“Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]-” is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]-” typically involves multi-step organic reactions. The starting materials often include 5-chloro-4-methyl-2-benzothiazole and diethylamine. The synthesis may proceed through the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the 5-chloro and 4-methyl substituents.

    Sulfonylation: The diethylamino group is introduced via sulfonylation using diethylamine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog with a wide range of pharmacological activities.

    N-(5-chloro-2-benzothiazolyl)benzamide: Similar structure but lacks the diethylamino sulfonyl group.

    4-(Diethylamino)sulfonylbenzamide: Similar structure but lacks the benzothiazole ring.

Uniqueness

“Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]-” is unique due to the presence of both the benzothiazole ring and the diethylamino sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Overview

Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- is a complex organic compound classified under benzamides. This compound exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities, making it a subject of interest for various pharmacological applications.

Chemical Structure and Properties

  • IUPAC Name : N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
  • CAS Number : 904817-99-8
  • Molecular Formula : C19H20ClN3O3S2
  • Molecular Weight : 421.96 g/mol

The compound's structure includes a benzothiazole ring, a chloromethyl group, and a diethylamino sulfonyl group, which contribute to its distinctive chemical behavior and biological interactions.

Anticancer Activity

Research indicates that benzamide derivatives exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. For instance:

  • IC50 Values : Studies have shown IC50 values in the range of 5.85 µM to 4.53 µM against different cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutic agents like 5-Fluorouracil .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression.

Anticholinesterase Activity

Benzamide derivatives have also been assessed for their potential as anticholinesterase agents. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease:

  • Inhibition Potency : Some derivatives have shown competitive inhibition against acetylcholinesterase (AChE), with K_i values indicating strong binding affinity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
BenzamideSimple benzamide structureBroad pharmacological activities
N-(5-chloro-2-benzothiazolyl)benzamideLacks diethylamino sulfonyl groupModerate anticancer activity
4-(Diethylamino)sulfonylbenzamideLacks benzothiazole ringLimited bioactivity

The unique combination of the benzothiazole ring and the diethylamino sulfonyl group in Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- contributes to its enhanced biological properties compared to simpler analogs.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : Cyclization of o-aminothiophenol with aldehydes or ketones.
  • Chlorination and Methylation : Introduction of 5-chloro and 4-methyl substituents.
  • Sulfonylation : Addition of the diethylamino group via sulfonylation reactions.

These synthetic routes are crucial for optimizing yield and purity, impacting the biological activity of the final product.

Case Studies

  • Anticancer Efficacy Study : A recent study highlighted the efficacy of this benzamide derivative against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing substantial growth inhibition with IC50 values below 10 µM.
  • Neuroprotective Potential : Another investigation focused on the compound's ability to inhibit AChE activity, demonstrating its potential role in treating cognitive disorders.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-4-23(5-2)28(25,26)14-8-6-13(7-9-14)18(24)22-19-21-17-12(3)15(20)10-11-16(17)27-19/h6-11H,4-5H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVPNYKIMFLBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144399
Record name N-(5-Chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-99-8
Record name N-(5-Chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904817-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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